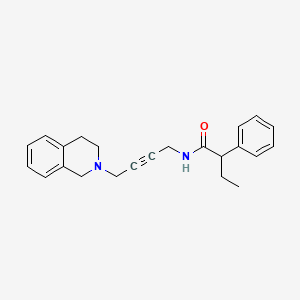

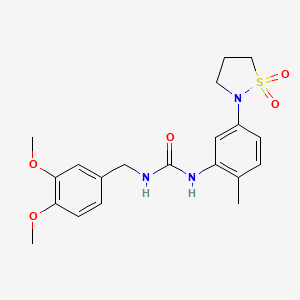

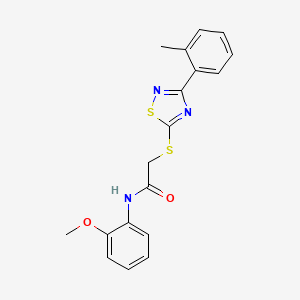

![molecular formula C21H23N3O5S2 B2559117 ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 899725-66-7](/img/structure/B2559117.png)

ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Synthesis Analysis

Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested as ATP-sensitive potassium channel activators . In 2011, the same scientist with his coworker developed a synthesis of 3-substituted-4 H -1,2,4-benzothiadiazine-1,1-dioxides .Molecular Structure Analysis

The molecular formula of this compound is C14H18N2O4S2 . Its average mass is 342.434 Da and its monoisotopic mass is 342.070801 Da .Scientific Research Applications

Antimicrobial Activity

1,2,4-Benzothiadiazine derivatives have been recognized for their broad-spectrum antimicrobial properties. They are capable of inhibiting the growth of various microorganisms, including bacteria, fungi, and viruses . This makes them valuable in the development of new antimicrobial agents that could be used to treat infections resistant to current antibiotics.

Anticancer Potential

These compounds have shown promise in anticancer research. Some derivatives have been found to exhibit cytotoxicity against selected human cancer cell lines . This suggests that they could be used to design novel chemotherapeutic agents that target specific types of cancer cells.

Antiviral Efficacy

The antiviral activity of 1,2,4-benzothiadiazine derivatives is another significant application. They have been reported to show inhibitory activity against various RNA and DNA viruses, presenting a potential pathway for the development of new antiviral drugs .

Antihypertensive Effects

Compounds from this class have been explored for their antihypertensive effects. They may act as KATP channel activators or AMPA receptor modulators, which can help in regulating blood pressure . This could lead to new treatments for hypertension, a major risk factor for cardiovascular diseases.

Antidiabetic Properties

The derivatives of 1,2,4-benzothiadiazine have been investigated for their antidiabetic properties. They may contribute to new approaches in managing diabetes by influencing insulin release or glucose metabolism .

Neuroprotective Actions

These compounds have also been studied for their neuroprotective actions, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. They may inhibit acetylcholinesterase, an enzyme associated with the progression of Alzheimer’s disease .

properties

IUPAC Name |

ethyl 2-[[2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S2/c1-3-13-24-17-11-7-8-12-18(17)31(27,28)23-21(24)30-14-19(25)22-16-10-6-5-9-15(16)20(26)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBNDMQXLRWGKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

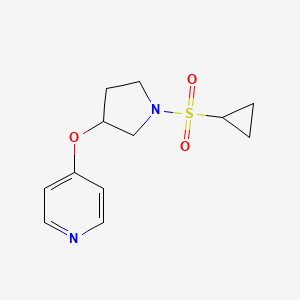

![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)

![Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2559044.png)

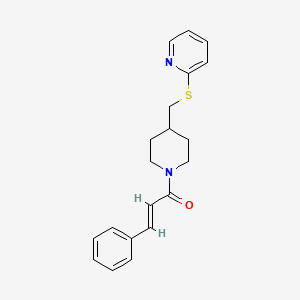

![N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2559054.png)

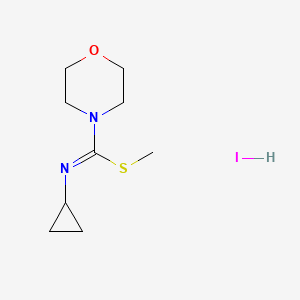

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2559056.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2559057.png)